N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine
CAS No.: 1375224-03-5
Cat. No.: VC6554198
Molecular Formula: C14H11N5S
Molecular Weight: 281.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375224-03-5 |
|---|---|
| Molecular Formula | C14H11N5S |
| Molecular Weight | 281.34 |
| IUPAC Name | N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)quinoxalin-2-amine |
| Standard InChI | InChI=1S/C14H11N5S/c1-2-4-12-11(3-1)15-8-13(18-12)16-7-10-9-19-5-6-20-14(19)17-10/h1-6,8-9H,7H2,(H,16,18) |
| Standard InChI Key | RZEWOPLAZRSTSH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CC(=N2)NCC3=CN4C=CSC4=N3 |
Introduction
The compound N-({imidazo[2,1-b] thiazol-6-yl}methyl)quinoxalin-2-amine is a complex organic molecule that combines the imidazo[2,1-b] thiazole and quinoxaline moieties. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of its components.
Potential Applications
Compounds with similar structures, such as those containing quinoxaline and thiazole rings, have shown promise in various biological activities:
-
Anticancer Activity: Quinoxaline derivatives have been studied for their anticancer properties, often acting through mechanisms like tyrosine kinase inhibition or induction of apoptosis .
-
Pharmacological Properties: The presence of the imidazo[2,1-b] thiazole moiety could contribute to biological activities such as enzyme inhibition or receptor modulation, depending on the specific substitution patterns.
Synthesis and Chemical Reactions
The synthesis of N-({imidazo[2,1-b] thiazol-6-yl}methyl)quinoxalin-2-amine would likely involve a multi-step process, including the formation of the imidazo[2,1-b] thiazole and quinoxaline rings, followed by their coupling. Common methods might include nucleophilic substitution reactions or cross-coupling reactions.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume